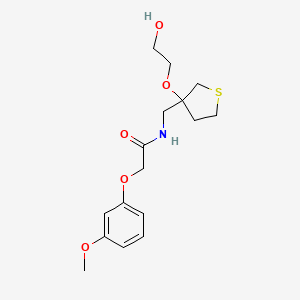![molecular formula C36H33N5O6S B2816219 N-(4-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide CAS No. 689760-02-9](/img/structure/B2816219.png)
N-(4-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound is also described, detailing the arrangement of atoms and bonds.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included in this analysis.科学的研究の応用
Psychotropic Properties
A study by Tyurenkov et al. (2013) found that N-(4-methoxyphenyl)-2-[4-oxo-3(4 H )-quinazoline]acetamide exhibits pronounced anxiolytic, antiphobic, and antidepressant activity. This compound is a promising candidate for further studies on its psychotropic properties (Tyurenkov et al., 2013).
Anti-ulcerogenic and Anti-Ulcerative Colitis Activity
Research conducted by Alasmary et al. (2017) investigated novel quinazoline and acetamide derivatives for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds, including related derivatives of the compound , showed significant curative activity against ulcer models, outperforming standard drugs in tests (Alasmary et al., 2017).
Anticonvulsant Activity
Bunyatyan et al. (2020) synthesized a series of compounds, including 2-(4-oxo-2-thioxo-1,4-dihydro-3(2 H )-quinazolinyl)-acetamides, that demonstrated weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. This research provides insights into the potential anticonvulsant applications of related compounds (Bunyatyan et al., 2020).
Analgesic Activity
Osarodion (2023) explored the analgesic activity of related quinazolinone compounds. The synthesized compounds showed significant analgesic effects, suggesting the potential for pain relief applications of related derivatives (Osarodion, 2023).
Antibacterial Properties
Fujita et al. (1996) synthesized imidazoquinolones, closely related to the compound , demonstrating antibacterial activity. This research indicates the potential for antibacterial applications of similar compounds (Fujita et al., 1996).
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with its use. It includes looking at safety data sheets and conducting risk assessments.
将来の方向性
This involves discussing potential future research directions for the compound. It could include potential applications, further studies needed to understand the compound’s properties, or ways to improve its synthesis.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33N5O6S/c1-45-28-13-11-26(12-14-28)37-33(42)22-48-36-38-30-20-32-31(46-23-47-32)19-29(30)35(44)41(36)21-24-7-9-25(10-8-24)34(43)40-17-15-39(16-18-40)27-5-3-2-4-6-27/h2-14,19-20H,15-18,21-23H2,1H3,(H,37,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKMHGQTMPUUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2816136.png)
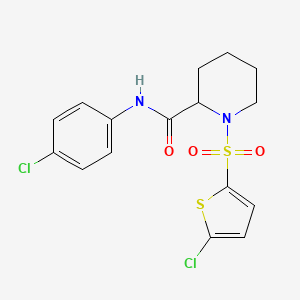
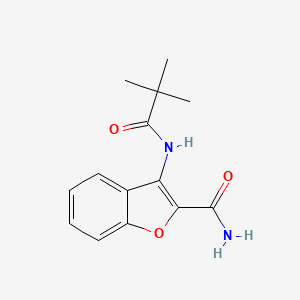

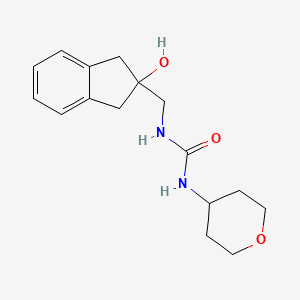
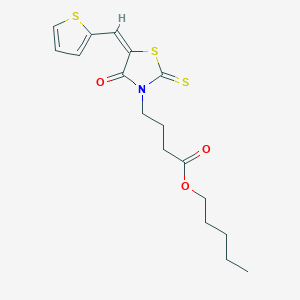
![5-methyl-N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2816144.png)
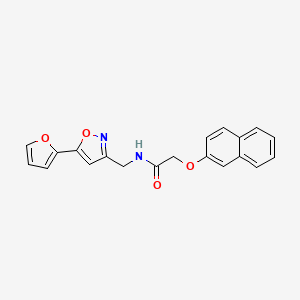
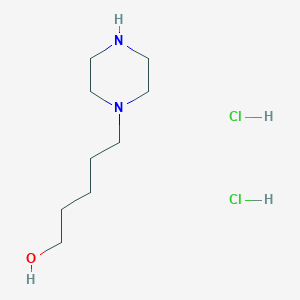
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2816149.png)
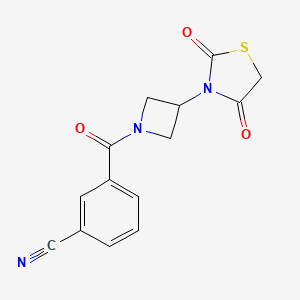
![8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2816153.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2816157.png)
